molecular formula C15H8N4O2 B1238245 Granulatimide CAS No. 219828-99-6

Granulatimide

Cat. No.: B1238245
CAS No.: 219828-99-6
M. Wt: 276.25 g/mol
InChI Key: LBTREMHIJGMYQN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Granulatimide can be synthesized through various synthetic routes. One notable method involves the Stille coupling reaction of stannylindole with 4-iodoimidazole in the presence of palladium chloride (PdCl2) and triphenylphosphine (PPh3) . This reaction yields the indole-imidazole coupling product, which is then further processed to obtain this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed coupling reactions is common in the pharmaceutical industry for the production of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

Granulatimide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups of this compound.

    Substitution: Substitution reactions, such as halogenation, can be used to introduce different substituents into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce halogen atoms into the this compound structure.

Properties

219828-99-6

Molecular Formula

C15H8N4O2

Molecular Weight

276.25 g/mol

IUPAC Name

3,5,9,19-tetrazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1,4,6,11,13,15,17-heptaene-8,10-dione

InChI

InChI=1S/C15H8N4O2/c20-14-9-8-6-3-1-2-4-7(6)18-12(8)13-11(16-5-17-13)10(9)15(21)19-14/h1-5,18H,(H,16,17)(H,19,20,21)

InChI Key

LBTREMHIJGMYQN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C(=C3N2)NC=N5)C(=O)NC4=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C(=C3N2)NC=N5)C(=O)NC4=O

synonyms

granulatimide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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